2-(2,2,2-三氟乙基)环氧乙烷

描述

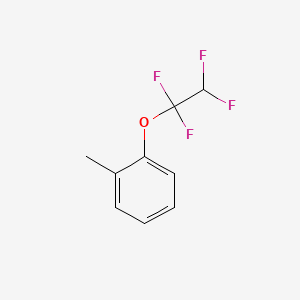

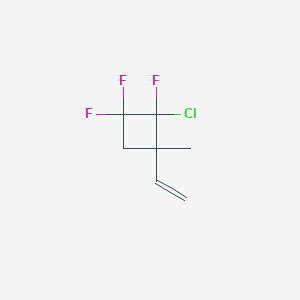

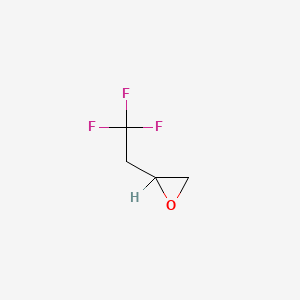

“2-(2,2,2-Trifluoroethyl)oxirane” is a chemical compound with the molecular formula C4H5F3O . It is also known by other names such as “(2,2,2-Trifluoroethyl)oxirane”, “4,4,4-Trifluoro-1,2-epoxybutane”, and "MFCD00156048" .

Synthesis Analysis

The synthesis of “2-(2,2,2-Trifluoroethyl)oxirane” has been reported in several studies. For instance, a study reported an oxytrifluoromethylation method for the construction of oxazoles and furans motif and the concurrent incorporation of a 2,2,2‐trifluoroethyl group at the aromatic C5‐position .

Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethyl)oxirane” has been determined and is available in databases like PubChem . The InChI code for the compound is “1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2” and the InChI key is "KSAGWVJHDZAMEZ-UHFFFAOYSA-N" .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,2,2-Trifluoroethyl)oxirane” have been studied in various contexts. For example, a study reported a three-component strategy for the synthesis of 4-cyano-1,2,3-triazoles using 2,2,2-trifluoroethyl ketones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2,2-Trifluoroethyl)oxirane” include a molecular weight of 126.08 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area of 12.5 Ų . It also has a rotatable bond count of 1 and a covalently-bonded unit count of 1 .

科学研究应用

手性拆分试剂

(2,2,2-三氟乙基)环氧乙烷衍生物已被用作对映体纯手性拆分试剂。其中一种化合物 (S)-2-[(R)-氟(苯基)甲基]环氧乙烷已显示出与各种 α-手性伯胺和仲胺反应的有效性。这允许通过 NMR 和 HPLC 等方法直接识别和量化非对映异构体产物 (Rodríguez-Escrich 等人,2005 年)。

α-羟基-β-三氟酰胺酯的合成

在另一个应用中,3-烷基和 3-芳基缩水甘油酸酯的环氧乙烷环在非均相条件下用三氟甲磺酰胺打开。该过程以区域和立体选择性方式产生 α-羟基-β-三氟酰胺酯。碱、相转移催化剂和溶剂存在的性质是该合成中的关键参数 (Lupi 等人,2005 年)。

聚合物合成

此外,一种衍生物 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-十三氟辛氧基)甲基]环氧乙烷已用于聚合物的合成。由三氟化硼醚合物引发的该化合物的开环聚合导致产生具有特定分子量和结构的新聚合物,如 NMR 和 IR 所表征 (李占雄,2012 年)。

弱氢键研究

已对环氧乙烷-三氟甲烷二聚体进行了研究,以了解弱氢键。这项研究利用傅里叶变换微波光谱和从头算计算来分析 C-H...O 和 C-H...F-C 氢键,有助于理解分子化学中的弱氢相互作用 (Alonso 等人,2004 年)。

多氟叔醇的合成

2,2-双(三氟甲基)环氧乙烷是一种密切相关的化合物,已用于合成多氟叔醇。该过程涉及各种亲核试剂的区域选择性开环,产生具有 CH2C(CF3)2OH 基团的材料。与亲核试剂和亲电试剂的反应提供了一种合成具有特定化学基团的化合物的简单途径 (Petrov,2002 年)。

前反应配合物的分析

研究还集中在前反应配合物上,包括环氧乙烷。例如,表征了环氧乙烷和 F2 的前反应配合物的旋转光谱和角几何形状。这项研究提供了对这种配合物的化学反应和结构的见解 (Evans 等人,1997 年)。

酰基甘油的合成

已探索三氟乙酸酐催化的环氧乙烷体系的开环,以合成 2-单酰基甘油和对称三酰基甘油。该方法提供了一种创建潜在前药骨架的新途径 (Stamatov & Stawinski,2005 年)。

氟化合物的构型分析

对 2,2-双(三氟甲基)环氧乙烷的研究揭示了此类分子中 CF3 基团的构型。这项研究包括旋转光谱和量子化学计算,提供了有关氟化合物的分子结构和行为的宝贵信息 (Cooke & Minei,2012 年)。

环境温度聚合

环氧乙烷已用于环境温度聚合工艺中。六氟锑酸盐/水解反应引发了环氧乙烷单体的阳离子固化,该技术适用于粘合剂配方。这项研究为聚合物化学和材料科学领域做出了贡献 (Broomfield 等人,2012 年)。

抗真菌药物的合成

最后,2-(2,2,2-三氟乙基)环氧乙烷衍生物在唑类抗真菌药物的合成中至关重要。这些中间体的制备和晶体学表征对于开发新的医药化合物至关重要 (Patel 等人,2009 年)。

安全和危害

“2-(2,2,2-Trifluoroethyl)oxirane” is considered a hazardous chemical. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethyl)oxirane . For instance, its reactivity might be influenced by the pH and the presence of specific nucleophiles. Additionally, factors like temperature and light could affect its stability.

生化分析

Biochemical Properties

2-(2,2,2-Trifluoroethyl)oxirane plays a significant role in biochemical reactions due to its reactive epoxide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with nucleophilic sites on proteins and DNA, potentially leading to modifications or damage .

Cellular Effects

The effects of 2-(2,2,2-Trifluoroethyl)oxirane on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-(2,2,2-Trifluoroethyl)oxirane has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways such as the Nrf2 pathway. Additionally, it can alter the expression of genes involved in detoxification and antioxidant defense .

Molecular Mechanism

The molecular mechanism of action of 2-(2,2,2-Trifluoroethyl)oxirane involves its ability to form covalent bonds with biomolecules. The epoxide group in 2-(2,2,2-Trifluoroethyl)oxirane can react with nucleophilic sites on proteins, enzymes, and DNA, leading to the formation of adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For instance, the formation of adducts with DNA can lead to mutations and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,2,2-Trifluoroethyl)oxirane can change over time. The stability and degradation of this compound are important factors to consider. 2-(2,2,2-Trifluoroethyl)oxirane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 2-(2,2,2-Trifluoroethyl)oxirane vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can induce significant toxicity. Studies have shown that high doses of 2-(2,2,2-Trifluoroethyl)oxirane can lead to liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before significant adverse effects occur .

Metabolic Pathways

2-(2,2,2-Trifluoroethyl)oxirane is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts. The metabolism of 2-(2,2,2-Trifluoroethyl)oxirane can also affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(2,2,2-Trifluoroethyl)oxirane within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes due to its relatively small size and lipophilicity. It can also interact with transporters and binding proteins, which can affect its localization and accumulation within specific tissues. Studies have shown that 2-(2,2,2-Trifluoroethyl)oxirane can accumulate in the liver and kidneys, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of 2-(2,2,2-Trifluoroethyl)oxirane is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-(2,2,2-Trifluoroethyl)oxirane can be influenced by targeting signals and post-translational modifications. For example, the formation of adducts with mitochondrial proteins can lead to mitochondrial dysfunction and oxidative stress .

属性

IUPAC Name |

2-(2,2,2-trifluoroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGWVJHDZAMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382183 | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-12-5 | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。